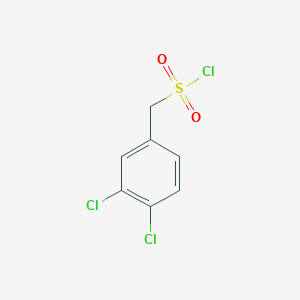

(3,4-Dichlorophenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3,4-dichlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYGYFAFCNDLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383267 | |

| Record name | (3,4-Dichlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85952-30-3 | |

| Record name | 3,4-Dichlorophenylmethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85952-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,4-Dichlorophenyl)methanesulfonyl chloride

CAS Number: 85952-30-3

Abstract

(3,4-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound that serves as a important intermediate in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of pharmacologically active sulfonamides. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to support researchers, scientists, and drug development professionals.

Introduction

This compound, with the CAS number 85952-30-3, is a sulfonyl chloride derivative characterized by a 3,4-dichlorinated phenyl ring attached to a methanesulfonyl chloride moiety. Its high reactivity makes it a valuable building block for introducing the (3,4-dichlorophenyl)methanesulfonyl group into various molecular scaffolds. This functional group is of particular interest in medicinal chemistry, as the resulting sulfonamides have shown potential as anti-inflammatory and analgesic agents.[1] This guide will delve into the technical details of this compound, from its fundamental properties to its application in the synthesis of biologically active molecules.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 85952-30-3 | [1][2] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |

| Molecular Weight | 259.54 g/mol | [1] |

| Melting Point | 67-72 °C | [1] |

| Appearance | White crystals | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Synonyms | [(3,4-Dichlorophenyl)methyl]sulfonyl chloride, 3,4-Dichloro-α-toluenesulfonyl chloride | [1] |

Synthesis

A potential synthetic pathway is outlined below:

References

physical and chemical properties of (3,4-Dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound that serves as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of the (3,4-dichlorophenyl)methylsulfonyl moiety can impart desirable physicochemical and biological properties to target molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound, intended to support researchers and professionals in its effective application.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 85952-30-3 | [1][2] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |

| Molecular Weight | 259.54 g/mol | [1][2] |

| Appearance | White crystals | [1] |

| Melting Point | 65-72 °C | [1][2] |

| Purity | ≥ 95% (HPLC) | [1] |

| Synonyms | [(3,4-Dichlorophenyl)methyl]sulfonyl chloride, 3,4-Dichloro-α-toluenesulfonyl chloride | [1][2] |

| InChI Key | DRYGYFAFCNDLEJ-UHFFFAOYSA-N | [2] |

| SMILES | Clc1ccc(CS(Cl)(=O)=O)cc1Cl | [2] |

Synthesis and Purification

Experimental Protocol: General Synthesis of Sulfonyl Chlorides from Thiols

This protocol is a general method and may require optimization for the specific synthesis of this compound.

Materials:

-

(3,4-Dichlorophenyl)methanethiol

-

Hydrogen Peroxide (H₂O₂)

-

Thionyl Chloride (SOCl₂)

-

Acetonitrile

-

Dichloromethane

-

Pyridine (optional, for subsequent sulfonamide synthesis)

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask, dissolve the (3,4-Dichlorophenyl)methanethiol in acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen peroxide to the cooled thiol solution while maintaining the temperature.

-

After the initial oxidation, carefully add thionyl chloride dropwise to the reaction mixture. This step should be performed in a well-ventilated fume hood as it releases toxic gases.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent like dichloromethane.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization. While specific solvents for this compound are not explicitly documented, common solvents for recrystallizing sulfonyl chlorides include hexanes, petroleum ether, or a mixture of these with a more polar solvent like ethyl acetate or dichloromethane.[3]

Experimental Workflow for Synthesis and Purification

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for assessing the purity of sulfonyl chlorides.[1] A general reverse-phase HPLC method can be adapted for this compound.

Experimental Protocol: HPLC Analysis

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile is a common choice. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid can improve peak shape.[4][5]

-

Flow Rate: A standard flow rate of 1 mL/min can be used.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm, is appropriate.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as acetonitrile, at a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons adjacent to the sulfonyl chloride group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methylene protons would be expected to appear as a singlet further downfield due to the electron-withdrawing effect of the sulfonyl chloride group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons will resonate in the typical aromatic region (120-150 ppm), while the methylene carbon will be found in the aliphatic region, shifted downfield by the adjacent sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the sulfonyl chloride functional group. Characteristic strong absorption bands for the S=O stretching vibrations are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns due to the presence of three chlorine atoms.

Chemical Reactivity and Applications

This compound is a reactive electrophile, primarily at the sulfur atom of the sulfonyl chloride group. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity makes it a valuable reagent for introducing the (3,4-dichlorophenyl)methylsulfonyl group into various molecules.

General Reaction Scheme with Nucleophiles

This reactivity is widely exploited in drug discovery and development. The sulfonamide group, for instance, is a common pharmacophore found in a variety of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[7] The (3,4-dichlorophenyl) moiety can also contribute to the biological activity and pharmacokinetic properties of a molecule. For example, compounds containing a 3,4-dichlorophenyl group have been investigated for their potential as antiepileptic drugs and for their interactions with cytochrome P450 enzymes.[8]

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathway interactions for this compound itself are not extensively documented, the broader class of compounds containing the sulfonyl group and the dichlorophenyl moiety have been shown to exhibit a range of biological effects.

Derivatives of sulfonyl chlorides are known to act as enzyme inhibitors. For instance, N-benzylic substituted glycine sulfonamides have been identified as inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway.[9] Furthermore, compounds containing a (2,4-dichlorophenyl)sulfonyl group have been developed as potent agonists of the transient receptor potential vanilloid 4 (TRPV4) channel, which is implicated in processes such as urinary bladder function.[10]

The sulfonyl group is a key feature in many drugs targeting diabetes and its complications, acting as inhibitors or activators of various enzymes and receptors involved in glucose metabolism and insulin signaling.[7][11] The dichlorophenyl group is also present in a number of biologically active compounds and can influence their interactions with biological targets.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is also moisture-sensitive and should be stored in a dry environment.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis, particularly in the development of new pharmaceutical and agrochemical agents. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it a reliable tool for researchers. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. Further research into the specific biological activities of its derivatives will likely continue to expand its applications in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dichlorobenzylsulfonyl chloride 97 85952-30-3 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 5. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

(3,4-Dichlorophenyl)methanesulfonyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of (3,4-Dichlorophenyl)methanesulfonyl chloride, a key intermediate in synthetic organic chemistry. This document outlines its molecular characteristics and provides a generalized experimental workflow for its application in the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents.

Core Compound Data

This compound is a reactive compound utilized in the introduction of the (3,4-dichlorophenyl)methanesulfonyl moiety into various molecular scaffolds. Its properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |

| Molecular Weight | 259.54 g/mol | [3][2] |

| CAS Number | 85952-30-3 | [1][3] |

| Appearance | White crystals | [3] |

| Melting Point | 67-72 °C | [3] |

| SMILES | O=S(CC1=CC=C(Cl)C(Cl)=C1)(Cl)=O | [2] |

| Synonyms | [(3,4-Dichlorophenyl)methyl]sulfonyl chloride, 3,4-Dichloro-α-toluenesulfonyl chloride |

Synthetic Applications: Sulfonamide Formation

This compound is a versatile reagent, primarily serving as an electrophile in reactions with nucleophiles. A principal application is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for the creation of a wide range of biologically active molecules.[3] The sulfonamide linkage is a key component in various therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3]

Experimental Protocol: General Synthesis of N-Substituted-(3,4-dichlorophenyl)methanesulfonamides

The following protocol describes a generalized procedure for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM)

-

Base (e.g., triethylamine or pyridine)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add the base (1.5 equivalents).

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the amine solution at 0 °C over a period of 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 6-18 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with additional dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of sulfonamides using this compound.

Caption: General workflow for sulfonamide synthesis.

References

synthesis of (3,4-Dichlorophenyl)methanesulfonyl chloride from 3,4-dichloroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3,4-dichlorophenyl)methanesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. While a direct synthetic route from 3,4-dichloroaniline is not prominently described in the scientific literature, this document details robust and well-documented alternative multi-step pathways. The primary focus is on the synthesis via the key intermediate, 3,4-dichlorobenzyl chloride, which can be prepared from either 3,4-dichlorotoluene or 1,2-dichlorobenzene. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of sulfonamides and other biologically active compounds. Its synthesis is of significant interest to the pharmaceutical and agrochemical industries. The initial query for a direct synthesis from 3,4-dichloroaniline did not yield a well-established or direct synthetic pathway. The transformation of an aniline to an arylmethylsulfonyl chloride is a non-standard multi-step process that would likely involve a diazonium salt intermediate, followed by a series of reactions to introduce the chlorosulfonylmethyl group.

This guide, therefore, focuses on more practical and higher-yielding synthetic routes starting from readily available precursors. The most viable pathways converge on the synthesis of the key intermediate, 3,4-dichlorobenzyl chloride, which is then converted to the target molecule.

Alternative Synthetic Pathways

Two primary and well-documented routes for the synthesis of this compound are presented, starting from either 3,4-dichlorotoluene or 1,2-dichlorobenzene.

Overall Synthetic Workflow

The general synthetic strategy involves two main stages: the formation of 3,4-dichlorobenzyl chloride and its subsequent conversion to this compound.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 3,4-Dichlorobenzyl Chloride

Route A: From 3,4-Dichlorotoluene via Free-Radical Chlorination

This method involves the direct chlorination of the methyl group of 3,4-dichlorotoluene under free-radical conditions, typically initiated by UV light or a radical initiator.

Materials:

-

3,4-Dichlorotoluene

-

Chlorine gas (Cl₂)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN) (optional, if not using UV initiation)

-

Inert solvent (e.g., carbon tetrachloride - CCl₄) (optional)

Procedure:

-

A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer is charged with 3,4-dichlorotoluene.

-

The reactor is heated to a temperature between 80-130°C.

-

Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is typically initiated by UV light.

-

The reaction progress is monitored by gas chromatography (GC) to follow the conversion of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is cooled, and excess chlorine and HCl gas are removed by purging with an inert gas.

-

The crude product is then purified by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | 3,4-Dichlorotoluene | N/A |

| Reagents | Chlorine (Cl₂) | N/A |

| Temperature | 80-130°C | N/A |

| Reaction Time | 3-4 hours | N/A |

| Product | 3,4-Dichlorobenzyl chloride | N/A |

| Yield | High (specifics vary with conditions) | N/A |

Route B: From 1,2-Dichlorobenzene via Chloromethylation

This classic electrophilic aromatic substitution reaction introduces a chloromethyl group onto the 1,2-dichlorobenzene ring.

Materials:

-

1,2-Dichlorobenzene

-

Paraformaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrogen Chloride (HCl) gas or a source thereof (e.g., from CaCl₂ and H₂SO₄)

Procedure: [1]

-

To a stirred solution of paraformaldehyde (9.5 parts) in 90% sulfuric acid (95 parts), anhydrous hydrogen chloride is bubbled for one hour at 20°C.[1]

-

1,2-Dichlorobenzene (22.1 parts) is then added to the mixture.[1]

-

The reaction mixture is stirred at 60°C for 5 hours.[1]

-

After cooling to room temperature, the upper organic layer is separated.[1]

-

The product, 3,4-dichlorobenzyl chloride, is isolated by fractional distillation.[1]

| Parameter | Value | Reference |

| Starting Material | 1,2-Dichlorobenzene | [1] |

| Reagents | Paraformaldehyde, H₂SO₄, HCl | [1] |

| Temperature | 60°C | [1] |

| Reaction Time | 5 hours | [1] |

| Product | 3,4-Dichlorobenzyl chloride | [1] |

| Yield | ~51% | [1] |

Stage 2: Synthesis of this compound

This stage involves a two-step process starting from the 3,4-dichlorobenzyl chloride synthesized in Stage 1.

Step 1: Synthesis of Sodium 3,4-dichlorobenzylsulfonate

This step involves the nucleophilic substitution of the chloride in 3,4-dichlorobenzyl chloride with a sulfite salt.

Materials:

-

3,4-Dichlorobenzyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Water

-

Ethanol (optional, as a co-solvent)

Procedure:

-

A solution of sodium sulfite in water is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

3,4-Dichlorobenzyl chloride is added to the solution. An optional co-solvent like ethanol can be used to improve solubility.

-

The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is then cooled, and the precipitated sodium 3,4-dichlorobenzylsulfonate is collected by filtration.

-

The solid product is washed with a small amount of cold water and then with ethanol and dried.

| Parameter | Value |

| Starting Material | 3,4-Dichlorobenzyl chloride |

| Reagents | Sodium sulfite |

| Solvent | Water, Ethanol (optional) |

| Temperature | Reflux |

| Product | Sodium 3,4-dichlorobenzylsulfonate |

| Yield | Typically high |

Step 2: Chlorination of Sodium 3,4-dichlorobenzylsulfonate

The final step is the conversion of the sulfonate salt to the sulfonyl chloride using a chlorinating agent.

Materials:

-

Sodium 3,4-dichlorobenzylsulfonate

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., dichloromethane, chloroform)

Procedure (using PCl₅): [2]

-

In a dry round-bottom flask, finely divided sodium 3,4-dichlorobenzylsulfonate is mixed with phosphorus pentachloride (in a molar ratio of approximately 1:1.2).[2]

-

The mixture is gently heated in an oil bath. The reaction is exothermic and should be controlled.

-

After the initial reaction subsides, the mixture is heated for an additional period to ensure completion.

-

The reaction mixture is cooled, and the product is extracted with a dry, inert solvent like dichloromethane.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization.

| Parameter | Value | Reference |

| Starting Material | Sodium 3,4-dichlorobenzylsulfonate | [2] |

| Reagents | Phosphorus pentachloride (PCl₅) | [2] |

| Temperature | Gentle heating | [2] |

| Product | This compound | [2] |

| Yield | 75-80% (by analogy to benzenesulfonyl chloride synthesis) | [2] |

Visualized Experimental Workflow: Chloromethylation of 1,2-Dichlorobenzene

Caption: Experimental workflow for the chloromethylation of 1,2-dichlorobenzene.

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step process starting from either 3,4-dichlorotoluene or 1,2-dichlorobenzene. Both routes lead to the formation of the key intermediate, 3,4-dichlorobenzyl chloride, which is then converted to the final product via sulfonation and subsequent chlorination. The protocols and data presented in this guide are based on established chemical literature and provide a solid foundation for the laboratory-scale synthesis of this important compound. Researchers should select the most appropriate route based on the availability and cost of starting materials, as well as laboratory capabilities. Careful handling of corrosive and hazardous reagents is paramount throughout these synthetic procedures.

References

An In-depth Technical Guide to the Reactivity of (3,4-Dichlorophenyl)methanesulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including primary and secondary amines, alcohols, and thiols. The document details reaction mechanisms, provides generalized experimental protocols, and presents available quantitative data to aid in the design and execution of synthetic strategies employing this versatile reagent.

Introduction

This compound, a sulfonyl chloride derivative, serves as a crucial building block in the synthesis of a diverse range of organic molecules. The presence of the dichlorophenyl ring can modulate the biological activity and pharmacokinetic properties of the resulting sulfonamides, sulfonate esters, and thioesters, making it a valuable moiety in the design of new therapeutic agents. Understanding its reactivity profile with various nucleophiles is paramount for its effective utilization in synthetic organic chemistry.

The core of its reactivity lies in the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This electrophilicity is enhanced by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. Nucleophiles readily attack this sulfur atom, leading to the displacement of the chloride ion, a good leaving group, and the formation of a new bond between the sulfur and the nucleophile.

General Reaction Mechanism

The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution mechanism at the sulfur atom. The generally accepted pathway is a bimolecular nucleophilic substitution (Sₙ2-type) reaction.

A general workflow for the reaction of this compound with a generic nucleophile is depicted below.

Figure 1: General experimental workflow for the reaction of this compound with nucleophiles.

Reactivity with Amines: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted (3,4-dichlorophenyl)methanesulfonamides. These compounds are of significant interest due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

General Reaction Scheme:

Ar-SO₂Cl + R¹R²NH + Base → Ar-SO₂NR¹R² + [Base-H]⁺Cl⁻

Where Ar = 3,4-Dichlorophenylmethyl

Quantitative Data

While specific yield data for the reaction of this compound with a wide range of amines is not extensively available in the public domain, general trends for sulfonylation reactions suggest that yields are often high, particularly with primary amines. The formation of the sulfonamide product is generally more rapid with primary amines compared to secondary amines due to lower steric hindrance and higher nucleophilicity.

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |

| Primary Amine (e.g., Aniline) | N-Aryl-(3,4-dichlorophenyl)methanesulfonamide | Pyridine, DCM, 0 °C to RT | 85-95 (estimated) | [1] |

| Secondary Amine (e.g., Piperidine) | N-Piperidinyl-(3,4-dichlorophenyl)methanesulfonamide | Triethylamine, THF, RT | 70-90 (estimated) | [1] |

Table 1: Estimated yields for the reaction of this compound with amines. Note: These are generalized estimates based on similar reactions and may vary depending on the specific amine and reaction conditions.

Experimental Protocol: Synthesis of N-Benzyl-(3,4-dichlorophenyl)methanesulfonamide

This protocol provides a general procedure for the synthesis of a sulfonamide from a primary amine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or Pyridine)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.1 equivalents) in anhydrous DCM.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-(3,4-dichlorophenyl)methanesulfonamide.

Reactivity with Alcohols: Synthesis of Sulfonate Esters

This compound reacts with alcohols in the presence of a non-nucleophilic base to form (3,4-dichlorophenyl)methanesulfonate esters. This reaction is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

General Reaction Scheme:

Ar-SO₂Cl + R-OH + Base → Ar-SO₂OR + [Base-H]⁺Cl⁻

Where Ar = 3,4-Dichlorophenylmethyl

Quantitative Data

Similar to sulfonamide synthesis, specific quantitative data for the formation of sulfonate esters from this compound is limited. However, the reaction is generally efficient, with yields often exceeding 80%.

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |

| Primary Alcohol (e.g., Ethanol) | Ethyl (3,4-dichlorophenyl)methanesulfonate | Triethylamine, DCM, 0 °C | >90 (estimated) | [2] |

| Secondary Alcohol (e.g., Isopropanol) | Isopropyl (3,4-dichlorophenyl)methanesulfonate | Pyridine, Toluene, RT | 80-90 (estimated) | [2] |

Table 2: Estimated yields for the reaction of this compound with alcohols. Note: These are generalized estimates based on similar reactions and may vary depending on the specific alcohol and reaction conditions.

Experimental Protocol: Synthesis of Ethyl (3,4-dichlorophenyl)methanesulfonate

This protocol provides a general procedure for the synthesis of a sulfonate ester from a primary alcohol.

Materials:

-

This compound

-

Anhydrous Ethanol

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of anhydrous ethanol (1.0 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.2 equivalents) dropwise to the cooled solution.

-

Stir the reaction at 0 °C for 4 hours or until TLC analysis indicates the completion of the reaction. If the reaction is slow, it can be allowed to warm to room temperature.

-

Dilute the reaction mixture with water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (3,4-dichlorophenyl)methanesulfonate.

-

Purify the product by flash column chromatography if necessary.

Reactivity with Thiols: Synthesis of Thiosulfonates

The reaction of this compound with thiols leads to the formation of S-aryl or S-alkyl (3,4-dichlorophenyl)methanethiosulfonates. This reaction is analogous to the reactions with amines and alcohols, with the thiol acting as the nucleophile.

General Reaction Scheme:

Ar-SO₂Cl + R-SH + Base → Ar-SO₂SR + [Base-H]⁺Cl⁻

Where Ar = 3,4-Dichlorophenylmethyl

Quantitative Data

Specific quantitative data for the reaction of this compound with thiols is scarce in readily available literature. The reactivity of thiols is generally high, and good yields can be expected under appropriate conditions.

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |

| Thiophenol | S-Phenyl (3,4-dichlorophenyl)methanethiosulfonate | Pyridine, Chloroform, RT | Good (specific value not found) | [3] |

Table 3: Estimated yields for the reaction of this compound with thiols. Note: Yields are expected to be good based on the general reactivity of sulfonyl chlorides with thiols.

Experimental Protocol: Synthesis of S-Phenyl (3,4-dichlorophenyl)methanethiosulfonate

This protocol provides a general procedure for the synthesis of a thiosulfonate from a thiol.

Materials:

-

This compound

-

Thiophenol

-

Pyridine

-

Anhydrous Chloroform

-

Dilute Hydrochloric Acid

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.0 equivalent) in anhydrous chloroform.

-

Add pyridine (1.2 equivalents) to the solution.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous chloroform to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure S-phenyl (3,4-dichlorophenyl)methanethiosulfonate.

Logical Relationships in Reactivity

The reactivity of this compound is governed by the interplay of the electrophilic sulfonyl chloride group and the nucleophilicity of the attacking species. A simplified logical diagram illustrating these relationships is presented below.

Figure 2: Logical relationship between reactants and products in the reactions of this compound.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of sulfonamides, sulfonate esters, and thiosulfonates. Its reactions with various nucleophiles proceed efficiently under mild conditions, making it a valuable tool for medicinal chemists and drug development professionals. While specific quantitative data for this particular sulfonyl chloride is not extensively documented in publicly accessible literature, the general principles of sulfonyl chloride reactivity provide a strong foundation for its application in organic synthesis. The protocols and information provided in this guide are intended to facilitate the successful use of this compound in research and development endeavors. Further investigation into the specific kinetics and optimization of these reactions will undoubtedly expand its utility in the creation of novel and biologically active molecules.

References

Technical Guide: Spectral Analysis of (3,4-Dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dichlorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that serves as a key intermediate in the synthesis of various biologically active molecules. Its utility in the development of pharmaceuticals and agrochemicals necessitates a thorough understanding of its chemical properties and purity, which can be reliably determined through a combination of spectroscopic and chromatographic techniques. This guide provides an in-depth overview of the expected spectral data (NMR, HPLC, and LC-MS) for this compound and details the experimental protocols for these analyses.

Chemical Properties

| Property | Value |

| CAS Number | 85952-30-3 |

| Molecular Formula | C₇H₅Cl₃O₂S |

| Molecular Weight | 259.54 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (typical) | ≥97% (HPLC) |

Spectral Data

Disclaimer: The following spectral data are predicted or typical values based on the chemical structure and data from analogous compounds. Experimentally obtained data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Multiplicity |

| ~7.60 | d |

| ~7.50 | d |

| ~7.30 | dd |

| ~5.00 | s |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of this compound.

Table 2: Typical HPLC Data

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on the specific gradient and column chemistry |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity and purity of the compound.

Table 3: Typical LC-MS Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ | m/z 259.9 (reflecting the isotopic pattern of chlorine) |

| Fragmentation Pattern | Loss of SO₂Cl, loss of Cl |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-160 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

HPLC Analysis

-

Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

-

Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

-

Chromatographic Conditions:

-

Set the column temperature to 25-30 °C.

-

Set the injection volume to 5-10 µL.

-

Run a gradient elution, for example:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 50% B

-

20-25 min: 50% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the sample.

LC-MS Analysis

-

LC Conditions: Use the same HPLC method as described above.

-

MS Instrumentation: Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

MS Parameters:

-

Set the ionization mode to positive ion detection.

-

Set the capillary voltage, cone voltage, and source temperature to optimized values for the instrument and compound.

-

Acquire mass spectra over a range of m/z 100-400.

-

-

Data Analysis: Analyze the mass spectrum of the peak corresponding to this compound to confirm its molecular weight and isotopic pattern.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: General workflow for the spectral characterization of this compound.

An In-depth Technical Guide to the Solubility of (3,4-Dichlorophenyl)methanesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3,4-Dichlorophenyl)methanesulfonyl chloride. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide furnishes qualitative solubility information based on structurally analogous sulfonyl chlorides, alongside detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound

This compound is a chemical intermediate used in organic synthesis. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, which is a critical parameter for reaction kinetics, purification, and formulation.

Chemical Structure:

Qualitative Solubility Profile

Sulfonyl chlorides are generally characterized by a nonpolar aromatic or alkyl group and a polar sulfonyl chloride group. This dual nature dictates their solubility in organic solvents. The principle of "like dissolves like" is a useful guide.[1]

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The polarity of these solvents can interact favorably with the polar sulfonyl chloride group, while their organic nature accommodates the dichlorophenylmethyl moiety. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve this compound. Benzenesulfonyl chloride is known to be soluble in chloroform.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are common solvents for organic reactions and are likely to dissolve this compound. Benzenesulfonyl chloride is soluble in ether.[1][3][4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic ring of these solvents can interact with the dichlorophenyl group of the solute. Benzenesulfonyl chloride is soluble in benzene.[1] p-Toluenesulfonyl chloride is also soluble in benzene and toluene.[5][6] |

| Alcohols | Methanol, Ethanol | Soluble (with reaction) | While likely soluble, sulfonyl chlorides can react with alcohols to form sulfonate esters. This reactivity should be considered, especially for prolonged storage or at elevated temperatures.[3] Benzenesulfonyl chloride and p-toluenesulfonyl chloride are soluble in ethanol.[3][6] |

| Nonpolar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant polarity of the sulfonyl chloride group is expected to limit solubility in nonpolar hydrocarbon solvents. |

| Water | Insoluble (with reaction) | Sulfonyl chlorides are generally insoluble in water and react (hydrolyze) to form the corresponding sulfonic acid.[1][5][7] This hydrolysis is a key consideration when handling the compound in the presence of moisture. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols can be employed.

This is a rapid method to screen for suitable solvents.

Materials:

-

This compound

-

A selection of anhydrous organic solvents

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[8][9][10]

Materials:

-

This compound

-

Selected anhydrous organic solvent

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed, dry evaporating dishes or vials

Procedure:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker or on a magnetic stirrer at a constant, recorded temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined by preliminary experiments.

-

Allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial to remove any microscopic undissolved crystals.

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the gravimetric shake-flask method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a strong qualitative understanding can be derived from the behavior of analogous sulfonyl chlorides. For precise quantitative measurements, the detailed experimental protocols provided in this guide, particularly the gravimetric shake-flask method, are recommended. A systematic approach to determining solubility is essential for the effective use of this compound in research and development, ensuring optimal conditions for chemical reactions and subsequent processes. Researchers should exercise caution due to the reactivity of sulfonyl chlorides with protic solvents and atmospheric moisture.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 4. 苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3,4-Dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,4-Dichlorophenyl)methanesulfonyl chloride, a key reagent and intermediate in synthetic organic chemistry. This document details its chemical identity, physical and chemical properties, and provides insights into its synthesis and applications, particularly in the realm of pharmaceutical and agrochemical development.

Chemical Identity

This compound is a sulfonyl chloride derivative of 3,4-dichlorotoluene. It is a valuable building block in organic synthesis, primarily utilized for the introduction of the (3,4-dichlorophenyl)methanesulfonyl group into various molecules.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for effective literature searches and procurement.

-

3,4-Dichlorobenzylsulfonyl chloride[1]

-

3,4-Dichloro-α-toluenesulfonyl chloride[2]

-

3,4-Dichlorobenzenemethanesulfonyl chloride[3]

-

[(3,4-Dichlorophenyl)methyl]sulfonyl chloride[2]

-

(3,4-DICHLORO-PHENYL)-METHANESULFONYL CHLORIDE

-

[(3,4-dichlorophenyl)methyl]sulphonyl chloride[1]

-

BENZENEMETHANESULFONYLCHLORIDE,3,4-DICHLORO[1]

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

Figure 1: Relationship between the IUPAC name and common synonyms.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₃O₂S | [2][4] |

| Molecular Weight | 259.54 g/mol | [2] |

| CAS Number | 85952-30-3 | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 65-69 °C | |

| Purity | ≥ 95% (HPLC) | [2] |

| InChI Key | DRYGYFAFCNDLEJ-UHFFFAOYSA-N | |

| SMILES | Clc1ccc(CS(Cl)(=O)=O)cc1Cl | [4] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route involves the oxidative chlorination of the corresponding thiol, (3,4-Dichlorophenyl)methanethiol. This transformation is a standard method for the preparation of sulfonyl chlorides.

Proposed Experimental Protocol: Oxidative Chlorination of (3,4-Dichlorophenyl)methanethiol

This protocol is based on general procedures for the synthesis of sulfonyl chlorides from thiols.

Materials:

-

(3,4-Dichlorophenyl)methanethiol

-

Acetonitrile

-

Water

-

Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS)

-

Ice

-

Ethyl acetate

-

1% Hydrochloric acid (aq)

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve (3,4-Dichlorophenyl)methanethiol (1 equivalent) in a mixture of acetonitrile and water (e.g., a 4:1 ratio).

-

Slowly add trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS) (in slight excess, e.g., 1.5 equivalents) portion-wise to the stirring solution, ensuring the internal temperature is maintained at or below 5 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid by-products (e.g., cyanuric acid or succinimide). Wash the solid residue with ethyl acetate.

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with cold 1% aqueous hydrochloric acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of hexanes and ethyl acetate.

The proposed synthetic workflow is depicted in the following diagram.

Figure 2: Proposed synthetic workflow for this compound.

Applications in Research and Development

This compound is a versatile reagent with significant applications in the synthesis of biologically active molecules. Its primary utility lies in its ability to act as an electrophile in reactions with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

-

Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the development of novel pharmaceutical agents. The sulfonamide moiety, which can be readily introduced using this reagent, is a key functional group in a wide range of drugs, including anti-inflammatory and analgesic agents.[2] Sulfonyl chlorides are frequently employed in medicinal chemistry to react with heterocyclic amines, leading to the formation of complex sulfonamides with potential therapeutic value.

-

Agrochemical Development: In the agrochemical industry, this compound is utilized in the formulation of herbicides and fungicides.[2] The introduction of the (3,4-dichlorophenyl)methanesulfonyl group can enhance the efficacy and selectivity of these crop protection agents.

-

Organic Synthesis and Mechanistic Studies: Researchers also employ this compound in various experimental procedures to study reaction mechanisms and develop new synthetic methodologies.[2] Its well-defined reactivity makes it a useful tool for exploring the scope and limitations of various chemical transformations.

References

An In-depth Technical Guide to the Synthesis of (3,4-Dichlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key intermediates and synthetic pathways for the preparation of (3,4-Dichlorophenyl)methanesulfonyl chloride. This compound is a valuable reagent and building block in medicinal chemistry and organic synthesis. This document outlines two primary synthetic routes, with a detailed focus on the most viable pathway commencing from 3,4-dichlorotoluene. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of these synthetic methods.

Introduction

This compound is a reactive chemical intermediate widely employed in the synthesis of pharmaceuticals and agrochemicals. Its utility lies in the ability to introduce the 3,4-dichlorobenzylsulfonyl moiety into various molecular scaffolds, a common functional group in biologically active compounds. This guide details the synthetic routes to this compound, providing a thorough examination of the key chemical transformations and intermediates involved.

Synthetic Pathways

Two principal synthetic pathways have been identified for the synthesis of this compound. Both routes typically commence with a readily available starting material, 3,4-dichlorotoluene.

Pathway 1: The Isothiouronium Salt Route

This pathway is often preferred due to its avoidance of the direct handling of the malodorous (3,4-Dichlorophenyl)methanethiol. The key steps involve the formation of a stable isothiouronium salt intermediate, which is then subjected to oxidative chlorination.

Pathway 2: The Sulfonate Salt Route

This alternative route involves the formation of a sodium sulfonate salt, which is subsequently converted to the desired sulfonyl chloride.

This guide will focus on providing a detailed experimental protocol for the more practical and documented Isothiouronium Salt Route (Pathway 1).

Physicochemical Data of Key Intermediates

A summary of the key physical and chemical properties of the intermediates in the synthesis of this compound is presented in Table 1.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 3,4-Dichlorotoluene |  | C₇H₆Cl₂ | 161.03 | Liquid | -14.6 | 200-202 | 95-75-0 |

| 3,4-Dichlorobenzyl chloride |  | C₇H₅Cl₃ | 195.47 | Liquid | N/A | 122-124 @ 14 mmHg | 102-47-6 |

| S-(3,4-Dichlorobenzyl)isothiouronium chloride |  | C₈H₉Cl₃N₂S | 271.59 | Solid | 195-198 | N/A | 272186-59-1 |

| This compound |  | C₇H₅Cl₃O₂S | 259.54 | Solid | 65-69 | N/A | 85952-30-3 |

Experimental Protocols: The Isothiouronium Salt Route

The following section provides detailed experimental procedures for each step in the synthesis of this compound via the isothiouronium salt intermediate.

Step 1: Synthesis of 3,4-Dichlorobenzyl chloride from 3,4-Dichlorotoluene

This reaction proceeds via a free-radical chlorination of the benzylic methyl group of 3,4-dichlorotoluene.

Reaction:

3,4-Dichlorotoluene + Cl₂ --(UV light)--> 3,4-Dichlorobenzyl chloride + HCl

Experimental Protocol:

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer. The outlet of the condenser should be connected to a gas trap to neutralize the evolved HCl gas.

-

Reagents:

-

3,4-Dichlorotoluene (1.0 eq)

-

Chlorine gas (Cl₂)

-

-

Procedure:

-

Charge the flask with 3,4-dichlorotoluene.

-

Heat the toluene derivative to 90-100°C under irradiation with a UV lamp.[1]

-

Bubble chlorine gas through the stirred reaction mixture at a steady rate.

-

Monitor the reaction progress by measuring the density of the reaction mixture or by gas chromatography (GC). The reaction is complete when the desired amount of chlorine has been consumed.

-

Upon completion, stop the chlorine flow and cool the reaction mixture to room temperature.

-

Purge the apparatus with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

-

The crude 3,4-dichlorobenzyl chloride can be purified by vacuum distillation.

-

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 3,4-Dichlorotoluene | 1.0 | 161.03 |

-

Expected Yield: 60-80%[1]

Step 2: Synthesis of S-(3,4-Dichlorobenzyl)isothiouronium chloride

This step involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form a stable, crystalline isothiouronium salt.

Reaction:

3,4-Dichlorobenzyl chloride + Thiourea --> S-(3,4-Dichlorobenzyl)isothiouronium chloride

Experimental Protocol:

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

3,4-Dichlorobenzyl chloride (1.0 eq)

-

Thiourea (1.0 eq)

-

Ethanol

-

-

Procedure:

-

Dissolve 3,4-dichlorobenzyl chloride and thiourea in ethanol in the reaction flask.[2][3]

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

The S-(3,4-Dichlorobenzyl)isothiouronium chloride will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[2]

-

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 3,4-Dichlorobenzyl chloride | 1.0 | 195.47 |

| Thiourea | 1.0 | 76.12 |

-

Expected Yield: >95% (quantitative)[2]

Step 3: Synthesis of this compound

The final step is the oxidative chlorination of the S-(3,4-Dichlorobenzyl)isothiouronium chloride. This procedure avoids the use of hazardous chlorine gas by employing N-chlorosuccinimide (NCS) as the chlorinating and oxidizing agent.

Reaction:

S-(3,4-Dichlorobenzyl)isothiouronium chloride + 4 NCS + 2 H₂O --> this compound + Succinimide + other byproducts

Experimental Protocol:

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

-

Reagents:

-

S-(3,4-Dichlorobenzyl)isothiouronium chloride (1.0 eq)

-

N-Chlorosuccinimide (NCS) (4.0 eq)

-

Acetonitrile (MeCN)

-

2 M Hydrochloric acid (HCl)

-

-

Procedure:

-

In the reaction flask, suspend N-chlorosuccinimide in acetonitrile.[2]

-

Add 2 M aqueous HCl to the suspension.

-

Cool the mixture to approximately 10°C using an ice bath.

-

Slowly add the ground S-(3,4-Dichlorobenzyl)isothiouronium chloride to the stirred mixture over 30 minutes, maintaining the temperature below 30°C.[2]

-

After the addition is complete, stir the reaction mixture for an additional 15 minutes.

-

Quench the reaction by adding water, which will cause the product to precipitate.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| S-(3,4-Dichlorobenzyl)isothiouronium chloride | 1.0 | 271.59 |

| N-Chlorosuccinimide (NCS) | 4.0 | 133.53 |

-

Expected Yield: 80-90%[2]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathway for this compound via the isothiouronium salt route.

Caption: Experimental workflow for the oxidative chlorination of S-(3,4-Dichlorobenzyl)isothiouronium chloride.

Conclusion

This technical guide has detailed a reliable and practical synthetic route for the preparation of this compound. The presented isothiouronium salt pathway offers a safe and high-yielding alternative to methods involving the direct handling of thiols. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient synthesis of this important chemical intermediate.

References

The Ascendant Trajectory of Dichlorophenyl Methanesulfonyl Chloride Compounds in Modern Drug Discovery

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

The dichlorophenyl methanesulfonyl chloride scaffold and its derivatives have emerged as a cornerstone in contemporary medicinal chemistry, demonstrating a remarkable versatility in the pursuit of novel therapeutic agents. This in-depth technical guide delves into the synthesis, biological activities, and structure-activity relationships of this promising class of compounds, with a particular focus on their applications in oncology and metabolic diseases. The inherent reactivity of the methanesulfonyl chloride group, coupled with the physicochemical properties imparted by the dichlorinated phenyl ring, provides a fertile ground for the generation of diverse molecular libraries with a wide spectrum of biological targets.

Synthetic Strategies and Chemical Reactivity

The principal synthetic route to dichlorophenyl methanesulfonamides involves the reaction of a dichlorophenyl methanesulfonyl chloride isomer with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is critical and is often an anhydrous polar aprotic solvent like dichloromethane or tetrahydrofuran.

The dichlorophenyl moiety can exist in several isomeric forms, including 2,4-, 3,4-, 2,5-, and 3,5-dichloro substitution patterns. This structural diversity allows for fine-tuning of the electronic and steric properties of the resulting sulfonamides, which in turn influences their biological activity and pharmacokinetic profiles.

Quantitative Analysis of Biological Activity

The dichlorophenyl methanesulfonamide core has been incorporated into a multitude of compounds exhibiting significant biological effects. The following tables summarize key quantitative data for representative compounds across various therapeutic areas, highlighting their potency and selectivity.

| Compound ID | Dichlorophenyl Isomer | Amine Moiety | Target/Cell Line | Activity (IC50/GI50) | Reference |

| Oncology | |||||

| Compound 1 | 2,4-dichloro | 4-(quinolin-3-yloxy)aniline | PPARγ | Data not specified | [1] |

| Compound 2 | 2,5-dichloro | Thiophene | HeLa, MDA-MB231, MCF-7 | 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, 7.13 ± 0.13 µM | [2][3] |

| Compound 3 | 3,4-dichloro | Pyridine | HCT-15, T47D | Potent and selective topo IIα inhibition | [4][5] |

| Metabolic Disorders | |||||

| Compound 4 | 2,4-dichloro | Imidazolopyrimidine | Dipeptidyl peptidase-4 (DPP4) | Potent and selective | (Not explicitly stated in provided search results) |

| Enzyme Inhibition | |||||

| Compound 5 | 2,4-dichloro | Pyrimidinyl | HMG-CoA reductase | 11 nM | [6] |

| Compound 6 | 4-chloro (related) | Phenyl | COX-2 | 1.0 µM | [7] |

Experimental Protocols

General Procedure for the Synthesis of Dichlorophenyl Methanesulfonamides

This protocol provides a general framework for the synthesis of N-substituted dichlorophenyl methanesulfonamides.

Materials:

-

Dichlorophenyl methanesulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Standard workup and purification reagents (1M HCl, saturated aq. NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask containing a magnetic stir bar, dissolve the primary or secondary amine in anhydrous dichloromethane.

-

Add anhydrous pyridine or triethylamine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of dichlorophenyl methanesulfonyl chloride in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired dichlorophenyl methanesulfonamide.

In Vitro Cytotoxicity Screening using the MTT Assay

This protocol outlines a common method for assessing the anticancer activity of dichlorophenyl methanesulfonamide derivatives.[8]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)[2][3]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the culture medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Add a solubilization solution to dissolve the formazan crystals.[8]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

Dichlorophenyl methanesulfonamide derivatives have been shown to exert their biological effects through the modulation of various signaling pathways. A notable target is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid metabolism and glucose homeostasis.[1]

In the context of oncology, certain dichlorophenyl methanesulfonamide derivatives have demonstrated potent anticancer activity by targeting key enzymes involved in cell proliferation and survival, such as topoisomerase IIα and the PI3K/mTOR pathway.

Structure-Activity Relationships (SAR)

The biological activity of dichlorophenyl methanesulfonamides is intricately linked to their structural features. Key SAR observations include:

-

Isomeric Position of Chlorine Atoms: The substitution pattern of the chlorine atoms on the phenyl ring significantly influences potency and selectivity. For instance, in some series, a 2,4-dichloro substitution is preferred for optimal activity.[1]

-

Nature of the Amine Moiety: The amine component of the sulfonamide provides a crucial point for diversification. The introduction of various cyclic and acyclic amines allows for the exploration of different binding pockets of target proteins and can modulate physicochemical properties such as solubility and lipophilicity.

-